

Structure-Activity Relationship of Quinolin-8-ylmethanol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **Quinolin-8-ylmethanol**

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The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, **quinolin-8-ylmethanol** derivatives have emerged as a particularly promising class of molecules, exhibiting potent anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Quinolin-8-ylmethanol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring and the methanol moiety play a crucial role in determining their anticancer potency.

Quantitative Comparison of Anticancer Activity

The following table summarizes the *in vitro* cytotoxic activity (IC50 values) of representative **quinolin-8-ylmethanol** derivatives against different human cancer cell lines.

Compound ID	R1 (Position 2)	R2 (Position 4)	R3 (Position 5)	R4 (Position 7)	Cancer Cell Line	IC50 (μM)	Reference
QMa-1	H	H	H	H	A549 (Lung)	15.38	[1]
QMa-2	H	H	H	H	AGS (Gastric)	4.28	[1]
QMa-3	H	H	H	H	KYSE15 0 (Esophageal)	4.17	[1]
QMa-4	H	H	H	H	KYSE45 0 (Esophageal)	1.83	[1]
QMa-5	H	H	H	H	Hep3B (Hepatocellular)	6.25	[2]
QMa-6	H	H	H	H	MDA-MB-231 (Breast)	12.5-25	[2]
QMa-7	H	H	H	H	T-47D (Breast)	12.5-25	[2]
QMa-8	H	H	H	H	K562 (Leukemia)	12.5-25	[2]

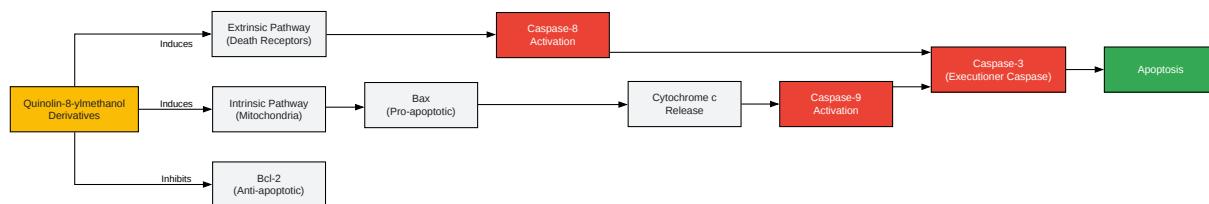
Key SAR Observations for Anticancer Activity:

- Substitution at Position 2: Introduction of a carbaldehyde group at the 2-position of the 8-hydroxyquinoline scaffold has been shown to enhance cytotoxicity.[1][2]

- Substitution at Position 4: Amino side chains at this position can facilitate the antiproliferative activity. The length of the alkylamino side chain also influences potency, with two CH₂ units often being optimal.
- Substitution at Position 7: The presence of large and bulky alkoxy substituents at the 7-position can be beneficial for antiproliferative activity.

Mechanism of Anticancer Action: Apoptosis Induction

Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway, often culminating in the activation of caspase cascades.^{[3][4][5][6]}



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Caption: Apoptosis signaling pathway induced by **quinolin-8-ylmethanol** derivatives.

Antimicrobial Activity

Quinolin-8-ylmethanol derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their antimicrobial action is often attributed to the inhibition of essential microbial enzymes and disruption of cellular processes.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected microbial strains.

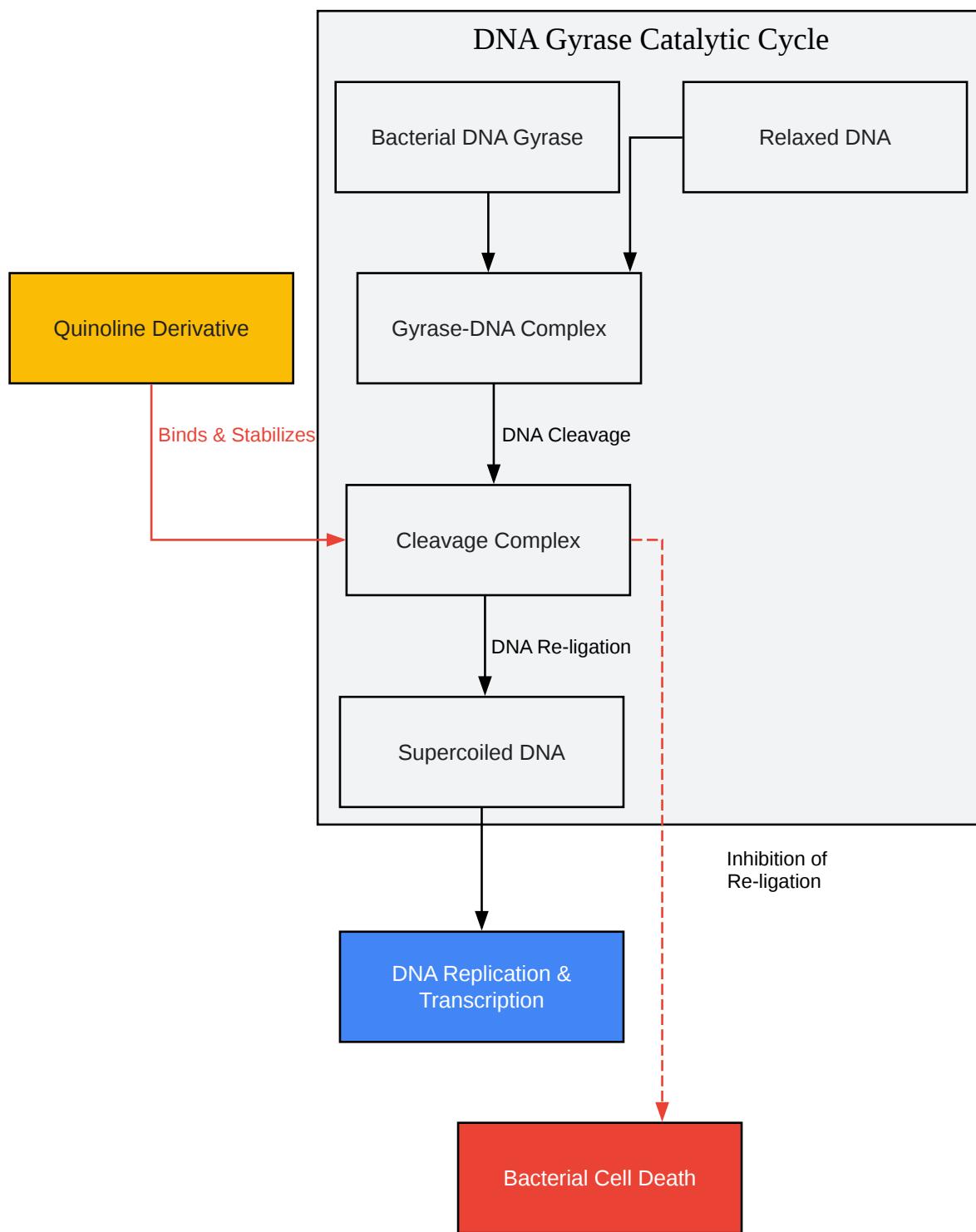
Compound ID	R Substituents	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)	Reference
QMi-1	2-fluoro, 9-oxime ketolide	S. pneumoniae ATCC 49619	≤ 0.008	-	-	[7]
QMi-2	9-bromo indolizinoquinoline-5,12-dione	E. coli ATCC25922	2	-	-	[7]
QMi-3	9-bromo indolizinoquinoline-5,12-dione	S. aureus (MRSA)	2	-	-	[7]
QMi-4	quinolenedione-rhodanine conjugate	M. tuberculosis H37Ra	1.66–9.57	-	-	[7]
QMi-5	N-methylbenzodindolo[3,2-b]quinoline	E. faecium (VRE)	4	-	-	[7]
QMi-6	hydroxyimidazolium hybrid	S. aureus	2	C. neoformans	15.6	[8]
QMi-7	hydroxyimidazolium hybrid	M. tuberculosis H37Rv	10	Candida spp.	62.5	[8]

Key SAR Observations for Antimicrobial Activity:

- Hybrid Molecules: Hybridization of the quinoline scaffold with other heterocyclic moieties, such as oxime ketolides, indolizinoquinolines, rhodanine, and hydroxyimidazolium, has proven to be an effective strategy to enhance antimicrobial potency.[7][8]
- Substituents on the Quinoline Core: The presence and nature of substituents on the quinoline ring significantly impact the antimicrobial spectrum and potency.

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[9][10][11][12][13]



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Caption: Mechanism of DNA gyrase inhibition by quinoline derivatives.

Enzyme Inhibition

Beyond their direct cytotoxic and antimicrobial effects, **quinolin-8-ylmethanol** derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, particularly protein kinases.

Quantitative Comparison of Enzyme Inhibition

The following table provides a summary of the inhibitory activity (IC50 values) of quinoline derivatives against specific enzymes.

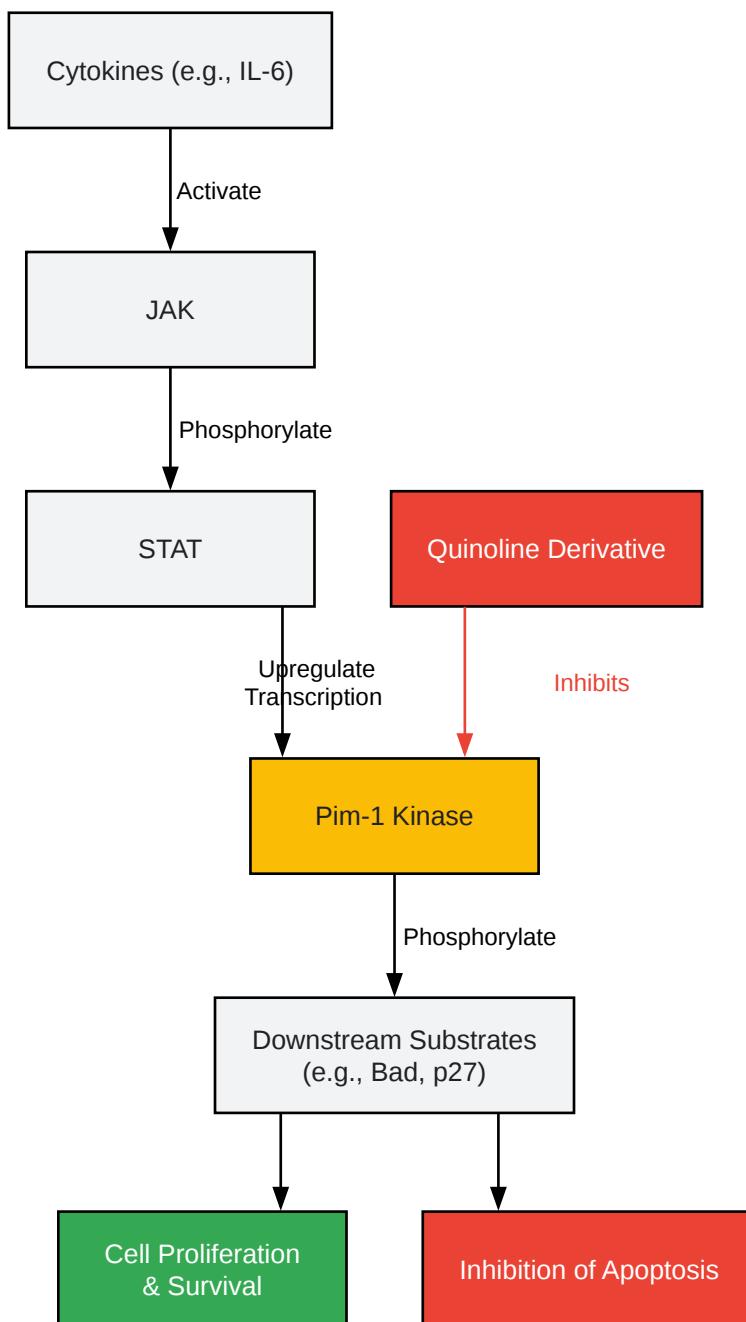
Compound ID	Enzyme Target	IC50	Reference
QEI-1	Pim-1 Kinase	Varies with substitution	[14]
QEI-2	EGFR (Wild Type)	0.05 nM	[15]
QEI-3	EGFR (T790M/L858R Mutant)	5.6 nM	[15]
QEI-4	α -amylase	3.42–15.14 μ M	[16]
QEI-5	α -glucosidase	0.65–9.23 μ M	[16]

Key SAR Observations for Enzyme Inhibition:

- **Pim-1 Kinase Inhibition:** The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibitory activity.[\[14\]](#)
- **EGFR Kinase Inhibition:** Quinazoline derivatives bearing a semicarbazone moiety have shown potent inhibition of both wild-type and mutant EGFR.[\[15\]](#)
- **α -Glucosidase and α -Amylase Inhibition:** Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have demonstrated excellent inhibitory activity against these carbohydrate-metabolizing enzymes.[\[16\]](#)

Mechanism of Action: Pim-1 Kinase Signaling Pathway Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis by phosphorylating various downstream substrates. Its overexpression is associated with several cancers. Quinoline derivatives can inhibit Pim-1 kinase activity, thereby disrupting these pro-survival signaling pathways.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)



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Caption: Inhibition of the Pim-1 kinase signaling pathway by quinoline derivatives.

Experimental Protocols

Synthesis of Quinolin-8-ylmethanol Derivatives: A General Workflow

The synthesis of **quinolin-8-ylmethanol** derivatives often involves multi-step reactions. A common approach is the Skraup synthesis to form the quinoline core, followed by functional group modifications.

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Caption: General experimental workflow for the synthesis of **quinolin-8-ylmethanol** derivatives.

A specific example is the Skraup synthesis, which involves the reaction of an aromatic amine (like aniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form the quinoline ring.[22] Subsequent modifications can then be performed to introduce the 8-ylmethanol group and other desired substituents.[23][24]

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the **quinolin-8-ylmethanol** derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
- Serial Dilution: Perform serial two-fold dilutions of the **quinolin-8-ylmethanol** derivative in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

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